6-Methyl-1-(5-methylfurfurylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione
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Overview
Description
6-METHYL-1-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]FURO[3,4-C]PYRIDINE-3,4(5H)-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a furan ring fused to a pyridine ring, with additional methyl and furan substituents. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-METHYL-1-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]FURO[3,4-C]PYRIDINE-3,4(5H)-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Fusion with the pyridine ring: The furan ring is then fused with a pyridine ring through a series of condensation reactions.
Introduction of substituents: Methyl and furan substituents are introduced through alkylation or acylation reactions.
Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the synthesis. These methods are optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
6-METHYL-1-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]FURO[3,4-C]PYRIDINE-3,4(5H)-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-METHYL-1-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]FURO[3,4-C]PYRIDINE-3,4(5H)-DIONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: It is used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 6-METHYL-1-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]FURO[3,4-C]PYRIDINE-3,4(5H)-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
6-METHYL-1-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]FURO[3,4-C]PYRIDINE-3,4(5H)-DIONE can be compared with other similar compounds, such as:
Furo[3,4-c]pyridine derivatives: These compounds share the same core structure but differ in the nature and position of substituents. The presence of different substituents can significantly alter their chemical and biological properties.
Furan derivatives: Compounds containing a furan ring exhibit similar reactivity patterns but may have different biological activities due to variations in their overall structure.
Pyridine derivatives: These compounds have a pyridine ring as their core structure and can exhibit a wide range of chemical and biological properties depending on the nature of the substituents.
The uniqueness of 6-METHYL-1-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]FURO[3,4-C]PYRIDINE-3,4(5H)-DIONE lies in its specific combination of structural features, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H11NO4 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(1Z)-6-methyl-1-[(5-methylfuran-2-yl)methylidene]-5H-furo[3,4-c]pyridine-3,4-dione |
InChI |
InChI=1S/C14H11NO4/c1-7-5-10-11(6-9-4-3-8(2)18-9)19-14(17)12(10)13(16)15-7/h3-6H,1-2H3,(H,15,16)/b11-6- |
InChI Key |
GHTQUYIUIUSMIN-WDZFZDKYSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C3=C(C(=O)NC(=C3)C)C(=O)O2 |
Canonical SMILES |
CC1=CC=C(O1)C=C2C3=C(C(=O)NC(=C3)C)C(=O)O2 |
Origin of Product |
United States |
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